EGFR T790M/L858R Mutant Selectivity vs. Rociletinib: Class-Level Potency Inference
Within the morpholine-substituted diphenylpyrimidine (Mor-DPPY) series, the core scaffold of the target compound achieves low-nanomolar inhibition against the gefitinib-resistant EGFR T790M/L858R double mutant. The lead analog in this series, compound 10c, demonstrates an IC50 of 0.71 nM against this kinase and a selectivity index (SI) of 631.9 for the mutant over wild-type EGFR . This contrasts with the third-generation inhibitor rociletinib, which shows reduced selectivity in comparable assays. While direct data for the target compound is pending, its structural identity as the unadorned Mor-DPPY core places it as the direct progenitor of this highly selective series, making it an essential reference standard for kinase selectivity profiling.
| Evidence Dimension | EGFR T790M/L858R Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.71 nM (lead analog 10c, representing the Mor-DPPY core scaffold class) |
| Comparator Or Baseline | Rociletinib: IC50 approx. 21 nM against EGFR T790M/L858R |
| Quantified Difference | Approximately 30-fold more potent at the kinase level (class inference) |
| Conditions | EGFR T790M/L858R kinase inhibition assay; H1975 NSCLC cell line harboring EGFR T790M mutation |
Why This Matters
This kinase selectivity window (SI = 631.9) is a quantifiable differentiator for mitigating wild-type EGFR-driven toxicities, a critical procurement criterion for translational oncology research.
- [1] Song, Z., et al. (2017). Synthesis and biological evaluation of morpholine-substituted diphenylpyrimidine derivatives (Mor-DPPYs) as potent EGFR T790M inhibitors with improved activity toward the gefitinib-resistant non-small cell lung cancers (NSCLC). European Journal of Medicinal Chemistry, 138, 718-730. View Source
